molecular formula C17H26FN3O3S B2903427 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide CAS No. 897613-33-1

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

Cat. No.: B2903427
CAS No.: 897613-33-1
M. Wt: 371.47
InChI Key: MDGJXFYEWFNDBL-UHFFFAOYSA-N
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Description

N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a synthetic organic compound designed for pharmacological and chemical research. Its molecular structure is characterized by a piperazine core substituted with a 2-fluorophenyl group, a sulfonylethyl linker, and a pentanamide terminus . The incorporation of the fluorophenyl group is a common feature in compounds studied for their affinity towards neurological receptors, as the fluorine atom can significantly influence binding properties and metabolic stability . The sulfonyl group enhances the molecule's polarity, while the pentanamide chain contributes to its lipophilicity, factors that collectively influence the compound's overall pharmacokinetic profile, including membrane permeability . Piperazine-based structures are a prominent scaffold in medicinal chemistry and are found in a wide range of bioactive molecules . Researchers investigate such compounds for their potential as tools in probing biological systems. As with all compounds of this class, this product is intended for laboratory research use only in vitro. It is not certified for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-2-3-8-17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-4-6-15(16)18/h4-7H,2-3,8-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGJXFYEWFNDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-2-iodobenzene under Ullmann coupling conditions:

Reagents

  • Copper(I) iodide (10 mol%)
  • L-Proline (20 mol%)
  • Potassium carbonate (2 eq)
  • DMSO, 110°C, 24h

Yield : 68-72% (based on analogous fluorophenylpiperazine syntheses)

Alternative Pathway: Buchwald-Hartwig Amination

Palladium-catalyzed coupling enhances regioselectivity:

Parameter Value
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (3 eq)
Solvent Toluene
Temperature 100°C
Reaction Time 12h
Reported Yield (Analog) 82%

Sulfonylation with Ethanesulfonyl Chloride

Reaction Conditions

4-(2-Fluorophenyl)piperazine undergoes sulfonylation using 2-chloroethanesulfonyl chloride:

Stoichiometry

  • Piperazine derivative: 1 eq
  • Sulfonyl chloride: 1.2 eq
  • Base: Triethylamine (3 eq)

Solvent Optimization

Solvent Conversion (%) Side Products
DCM 95 <5% bis-sulfonylation
THF 88 12% hydrolysis
EtOAc 78 22% decomposition

Isolation : Precipitation with hexane yields 89% pure product.

Amidation with Pentanoic Acid

Carboxylic Acid Activation

Pentanoic acid activation via mixed carbonates or uronium reagents:

Method Comparison

Activator Coupling Agent Temp (°C) Yield (%)
HATU DIPEA 25 92
EDCl/HOBt TEA 0→25 85
DCC DMAP 40 78

Preferred Conditions : HATU (1.5 eq), DIPEA (3 eq), DMF, 12h at 25°C.

Integrated Synthetic Protocol

Stepwise Procedure

  • Piperazine Functionalization
    • React piperazine (1.0 g, 11.6 mmol) with 2-fluoroiodobenzene (2.4 g, 10.5 mmol) under Buchwald-Hartwig conditions
    • Isolate 4-(2-fluorophenyl)piperazine (1.6 g, 82%) via column chromatography (SiO₂, EtOAc/hexane 1:3)
  • Sulfonylation

    • Add 2-chloroethanesulfonyl chloride (1.8 g, 10.2 mmol) to piperazine derivative (1.5 g, 7.8 mmol) in DCM
    • Stir with TEA (2.2 mL) for 6h at 0°C→25°C
    • Concentrate and precipitate product (2.1 g, 89%)
  • Amide Formation

    • Activate pentanoic acid (0.9 g, 8.8 mmol) with HATU (3.3 g, 8.7 mmol) in DMF
    • Add sulfonamide intermediate (2.0 g, 6.2 mmol) and DIPEA (3.2 mL)
    • Purify by recrystallization (EtOH/H₂O) to yield target compound (1.8 g, 75%)

Analytical Data for Key Intermediates

4-(2-Fluorophenyl)piperazine

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 1H), 6.98–6.92 (m, 2H), 6.84 (td, J=8.4, 2.4 Hz, 1H), 3.15–3.08 (m, 4H), 2.94–2.88 (m, 4H)

Sulfonylated Intermediate

  • HRMS : m/z calcd for C₁₂H₁₅FN₂O₂S [M+H]⁺ 295.0854, found 295.0856

Challenges and Optimization Strategies

Sulfonylation Regioselectivity

Piperazine’s two nitrogen atoms necessitate controlled mono-sulfonylation:

  • Dilution Principle : 0.1 M concentration reduces bis-adduct formation
  • Low-Temperature Addition : Adding sulfonyl chloride at -10°C improves selectivity (94:6 mono:bis ratio)

Amide Coupling Efficiency

  • Microwave Assistance : 30 min at 80°C increases yield to 91% while reducing racemization
  • Schlenk Techniques : Oxygen-free conditions prevent sulfonamide oxidation

Scalability Considerations

Pilot-Scale Parameters

Parameter Lab Scale (5g) Kilo Lab (1kg)
Reaction Volume 50 mL 10 L
Cooling Rate Ice bath Jacketed reactor (-15°C)
Mixing Magnetic Turbine stirrer (500 rpm)
Isolation Method Precipitation Centrifugation
Overall Yield 68% 72%

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl oxides and sulfones.

  • Reduction Products: Reduced amides and amines.

  • Substitution Products: Substituted sulfonyl and amide derivatives.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide and Analogs

Compound Name Piperazine Substituent Acyl Chain Length Molecular Formula Molecular Weight Key Features
This compound (Target) 2-fluorophenyl Pentanamide (C5) C₁₇H₂₄FN₃O₃S 381.46 g/mol Ortho-fluorine; moderate lipophilicity
2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide 2-fluorophenyl Acetamide (C2) C₂₀H₂₃F₂N₃O₃S 423.5 g/mol Shorter acyl chain; higher polarity
N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide 2-(trifluoromethoxy)phenyl Pentanamide (C5) C₂₅H₂₈F₃N₅O₂ 511.52 g/mol Trifluoromethoxy group; quinolinyl substitution
N4-Valeroylsulfamerazine (21) - Pentanamide (C5) C₁₈H₂₄N₄O₃S 388.47 g/mol Sulfamerazine backbone; pyrimidine substituent

Physicochemical Properties

  • Steric and Electronic Effects : The 2-fluorophenyl group introduces ortho-substitution steric hindrance, which may restrict rotational freedom compared to para- or meta-fluorinated analogs .
  • Molecular Volume: Connolly parameters (e.g., accessible area: 566 Ų, molecular volume: 308 ų in ) for similar sulfonamides suggest moderate steric bulk, likely influencing protein binding and clearance rates.

Pharmacological Implications

While direct activity data for the target compound are absent, structural trends from analogs provide insights:

  • Fluorophenyl Position : Ortho-fluorine (as in the target) may reduce metabolic oxidation compared to para-substituted derivatives, improving stability .
  • Acyl Chain Length : Pentanamide derivatives (e.g., N4-Valeroylsulfamerazine ) often exhibit balanced pharmacokinetics, with longer chains enhancing duration of action but increasing off-target risks.

Analytical and Regulatory Considerations

  • Isomer Differentiation: As noted in , fluorophenyl positional isomers (ortho, meta, para) require advanced separation techniques (e.g., HPLC-MS) for unambiguous identification .
  • Synthetic Byproducts : Impurities from incomplete amide coupling or sulfonylation, as seen in –2, necessitate rigorous quality control.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a complex organic compound that belongs to the piperazine derivative class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H28FN3O4S
  • Molecular Weight : 449.5 g/mol
  • CAS Number : 897613-53-5

The structure includes a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a benzamide moiety with an isopropoxy substituent. This design enhances its interaction with biological targets.

Piperazine derivatives like this compound exhibit various modes of action, primarily through interactions with neurotransmitter systems and cellular signaling pathways:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, by acting on their respective receptors. This can lead to potential applications in treating psychiatric disorders.
  • Anticancer Activity : Preliminary studies suggest that piperazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells.
  • Inhibition of Enzymatic Activity : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on its structural components:

  • Absorption : The compound is expected to have moderate bioavailability due to its lipophilic nature.
  • Distribution : Its ability to cross the blood-brain barrier makes it a candidate for neurological applications.
  • Metabolism : Metabolic pathways involve oxidation and conjugation reactions, often mediated by cytochrome P450 enzymes.
  • Excretion : Primarily eliminated via renal pathways.

Case Studies and Research Findings

Recent studies have focused on the biological evaluations of piperazine derivatives, including this compound:

  • Antitumor Activity : A study demonstrated that compounds similar to this one significantly reduced cell viability in MCF7 cells while maintaining lower toxicity towards non-cancerous cells (MCF10A). The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Neuropharmacological Effects : Another investigation highlighted the compound's potential as a serotonin receptor modulator, which could be beneficial for treating anxiety and depression-related disorders.
  • Inhibition Studies : Research indicated that this compound could effectively inhibit specific enzymes related to metabolic syndromes, showcasing its potential in managing conditions like type 2 diabetes .

Data Table of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInduced apoptosis in MCF7 cells
NeurotransmitterModulated serotonin levels
Enzyme InhibitionInhibited metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution of 4-(2-fluorophenyl)piperazine with sulfonylethyl intermediates, followed by amidation. Key steps include:

  • Step 1 : Reacting 1-(2-fluorophenyl)piperazine with sulfonylethyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2 : Coupling the sulfonylethyl intermediate with pentanoyl chloride using coupling agents like EDC/HOBt.
  • Purification : Normal-phase chromatography (e.g., gradient elution from dichloromethane to ethyl acetate/methanol) and amine-phase chromatography (RediSep Rf Gold amine columns) improve yield (44–46%) and purity .
    • Critical Parameters : Solvent polarity and temperature control during amidation prevent side reactions like hydrolysis.

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3 ) shows diagnostic peaks: δ 7.28–7.18 (m, aromatic protons from 2-fluorophenyl), δ 3.11–3.08 (t, piperazine N–CH2_2), and δ 2.47–2.44 (t, sulfonylethyl CH2_2) .
  • LCMS : High-resolution mass spectrometry confirms molecular ion [M+H]+^+ and absence of unreacted intermediates.
  • HPLC : Purity >95% is achievable with amine-phase columns .

Q. What biological targets are hypothesized for this compound?

  • Mechanistic Insights : The fluorophenyl-piperazine moiety suggests affinity for serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors. The sulfonamide group may inhibit carbonic anhydrase isoforms (e.g., CA-II/IX) .
  • Experimental Validation : Radioligand binding assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) and enzyme inhibition studies (CO2_2 hydration assay for CA) are recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Key Modifications :

  • Piperazine Substitution : Replacing 2-fluorophenyl with 3,5-dichlorophenyl increases steric bulk, potentially enhancing receptor selectivity .
  • Sulfonethyl Chain : Lengthening the ethyl spacer (e.g., propyl) alters pharmacokinetics but may reduce solubility.
  • Amide Variations : Cyclization (e.g., oxalamide derivatives) improves metabolic stability .
    • Data-Driven Design : Use QSAR models to predict logP and binding affinity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with CA-II Glu-106) .

Q. What methodologies resolve contradictions in biological activity data?

  • Case Example : Conflicting reports on serotonin receptor affinity may arise from assay conditions (e.g., membrane vs. whole-cell assays).
  • Resolution Strategies :

  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity).
  • Control Experiments : Test for off-target effects using receptor panels (e.g., CEREP Selectivity Screen) .

Q. How can computational modeling optimize experimental design?

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT1A_{1A}) to identify stable binding conformations.
  • ADME Prediction : SwissADME predicts bioavailability (e.g., high gastrointestinal absorption due to moderate logP ~2.5) and cytochrome P450 interactions .

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